molecular formula C27H30N2 B12619537 2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] CAS No. 921625-08-3

2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]

Cat. No.: B12619537
CAS No.: 921625-08-3
M. Wt: 382.5 g/mol
InChI Key: MKYQANDXMICNOX-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] is an organic compound with the molecular formula C27H30N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] typically involves the condensation of 1-(1-phenylpropyl)-1H-pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking two pyrrole units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Scientific Research Applications

2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] is unique due to its specific structural features, which confer distinct chemical and physical properties.

Properties

CAS No.

921625-08-3

Molecular Formula

C27H30N2

Molecular Weight

382.5 g/mol

IUPAC Name

1-(1-phenylpropyl)-2-[[1-(1-phenylpropyl)pyrrol-2-yl]methyl]pyrrole

InChI

InChI=1S/C27H30N2/c1-3-26(22-13-7-5-8-14-22)28-19-11-17-24(28)21-25-18-12-20-29(25)27(4-2)23-15-9-6-10-16-23/h5-20,26-27H,3-4,21H2,1-2H3

InChI Key

MKYQANDXMICNOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)N2C=CC=C2CC3=CC=CN3C(CC)C4=CC=CC=C4

Origin of Product

United States

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